5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound that belongs to the class of fused-ring carbazole derivatives These compounds are known for their extended π-electron systems, which provide good thermal stability and tunable electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate biphenyl and indole derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the fused-ring structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the biphenyl and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets. The compound’s extended π-electron system allows it to engage in π-π stacking interactions with other aromatic systems. This can influence various biological pathways, including those involved in cell signaling and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indolocarbazole: Known for its use in OLEDs and other electronic applications.
Indenocarbazole: Similar electronic properties but different structural features.
Benzofurocarbazole: Another fused-ring carbazole derivative with unique photophysical properties
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole stands out due to its specific biphenyl substitution, which enhances its electronic properties and stability. This makes it particularly suitable for applications in advanced materials and electronic devices.
Properties
IUPAC Name |
9-(4-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-8-20(9-3-1)21-14-16-22(17-15-21)32-27-13-7-5-11-24(27)30-28(32)19-18-26-29(30)23-10-4-6-12-25(23)31-26/h1-19,31H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQPWVRJSBPWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)NC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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